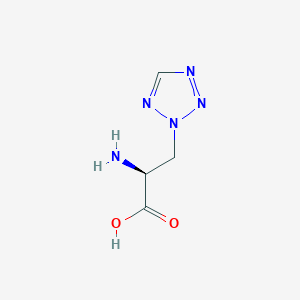

3-(2-Tetrazolyl)-L-alanine

Description

Significance of Non-Canonical Amino Acids in Chemical Biology Research

The 20 canonical amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins. mdpi.com However, nature's repertoire extends far beyond these core components, with hundreds of non-canonical amino acids (ncAAs) playing crucial roles in various biological processes. mdpi.com These ncAAs can be introduced into peptides and proteins through various methods, offering a powerful toolkit for chemical biologists. mdpi.comresearchgate.net

The incorporation of ncAAs allows for the precise installation of unique functionalities into proteins, enabling a wide range of applications. mdpi.comresearchgate.netfrontiersin.org These include:

Probing Enzyme Mechanisms: Introducing ncAAs with specific spectroscopic or reactive properties can provide detailed insights into enzyme kinetics and catalytic mechanisms. frontiersin.orgacs.org

Enhancing Protein Stability: The unique structural features of ncAAs can confer resistance to proteolytic degradation, leading to more stable and long-lasting peptides and proteins. mdpi.commdpi.com

Developing Novel Therapeutics: Peptides and proteins containing ncAAs can exhibit improved pharmacokinetic properties and novel biological activities, making them promising candidates for drug development. mdpi.commdpi.com

Bio-orthogonal Labeling: ncAAs with bio-orthogonal functional groups allow for specific chemical reactions to be performed in a biological environment without interfering with native processes. mdpi.com

The ability to expand the genetic code and incorporate ncAAs with tailored properties has revolutionized the study of protein structure and function, opening up new avenues for research and therapeutic intervention. researchgate.netfrontiersin.org

Role of the Tetrazole Moiety in Molecular Design and Bioisosterism

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a key functional group in medicinal chemistry and drug design. bohrium.combohrium.com One of its most significant roles is as a bioisostere of the carboxylic acid group. bohrium.combohrium.comacs.orgscispace.combeilstein-journals.orgtandfonline.com Bioisosterism refers to the principle of substituting one chemical group with another that has similar physical or chemical properties, with the goal of producing a compound with similar or improved biological activity. scispace.com

The tetrazole moiety mimics the carboxylic acid group in several ways:

Acidity: The pKa of a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid, allowing it to exist in its deprotonated, anionic form at physiological pH. bohrium.comscispace.comdrughunter.com

Planarity and Geometry: Both the tetrazole ring and the carboxylate group are planar, and they can participate in similar hydrogen bonding interactions with biological targets. bohrium.comnih.gov

Metabolic Stability: A key advantage of the tetrazole group is its enhanced metabolic stability compared to carboxylic acids, which can be susceptible to various metabolic transformations. acs.orgtandfonline.com

This bioisosteric relationship has been successfully exploited in the development of numerous approved drugs. bohrium.comacs.orgbeilstein-journals.org By replacing a carboxylic acid with a tetrazole, medicinal chemists can often improve a drug candidate's properties, such as its binding affinity, lipophilicity, and oral bioavailability. tandfonline.comdrughunter.com The tetrazole moiety's ability to participate in various noncovalent interactions further enhances its utility in molecular design. bohrium.comtandfonline.com

Rationale for Academic Investigation into 3-(2-Tetrazolyl)-L-alanine

The specific combination of an L-alanine backbone with a 2-substituted tetrazole ring in this compound provides a compelling rationale for its academic investigation. This unique structure positions it as a valuable tool for a variety of research applications. smolecule.com

The primary motivations for studying this compound include:

Building Block for Peptide Synthesis: As a non-canonical amino acid, it can be incorporated into peptides to introduce the unique properties of the tetrazole ring. smolecule.com This can lead to peptides with enhanced stability, altered conformation, and potentially novel biological activities. smolecule.com

Enzyme Inhibition Studies: The tetrazole group's ability to mimic a carboxylate makes this compound a potential inhibitor of enzymes that recognize and bind to amino acids with acidic side chains. smolecule.com For instance, it has been explored as a potential inhibitor of alanine (B10760859) racemase, an enzyme essential for bacterial cell wall synthesis.

Probing Molecular Interactions: The compound can be used as a chemical probe to study the binding interactions between amino acids and their protein targets. smolecule.com The specific placement of the tetrazole ring allows for the investigation of how this bioisostere influences binding affinity and specificity compared to its natural carboxylic acid-containing counterparts. smolecule.com

The academic interest in this compound stems from its potential to advance our understanding of protein structure and function, aid in the design of new enzyme inhibitors, and contribute to the development of novel peptide-based therapeutics. smolecule.com

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(tetrazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O2/c5-3(4(10)11)1-9-7-2-6-8-9/h2-3H,1,5H2,(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXSPZZJMCMSU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(N=N1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476379 | |

| Record name | 3-(2-Tetrazolyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405150-16-5 | |

| Record name | 3-(2-Tetrazolyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursors for 3-(2-Tetrazolyl)-L-alanine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.injournalspress.com For this compound, the primary disconnection points are the C-N bond between the alanine (B10760859) side chain and the tetrazole ring, and the bonds forming the tetrazole ring itself.

A logical retrosynthetic approach would involve disconnecting the tetrazole ring, leading back to a nitrile-containing precursor and an azide (B81097) source. This is based on the well-established [3+2] cycloaddition reaction to form tetrazoles. nih.govrsc.orgresearchgate.net Therefore, a key precursor for the synthesis of this compound is a protected L-aspartic acid derivative where the side-chain carboxyl group has been converted to a nitrile.

Another key consideration in the retrosynthetic analysis is the stereochemistry at the α-carbon of the alanine moiety. To preserve the L-configuration, the synthesis often starts from a chiral pool precursor, such as L-aspartic acid or a derivative thereof. nih.gov The amino and carboxyl groups of the alanine backbone must be appropriately protected throughout the synthesis to prevent unwanted side reactions and racemization. sci-hub.se

Key Precursors:

N-protected L-aspartic acid derivatives: These serve as the chiral backbone. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

β-cyano-L-alanine derivatives: These are crucial intermediates where the side-chain carboxylic acid is converted to a nitrile, which is essential for the subsequent tetrazole formation. core.ac.uk

Azide sources: Sodium azide (NaN₃) is the most common reagent for introducing the azide functionality in the cycloaddition reaction. organic-chemistry.org

Established Synthetic Routes to this compound and its Analogues

Several synthetic routes have been developed to produce this compound and its analogues. These methods vary in their efficiency, scalability, and the conditions required.

Multi-Step Approaches via Azide-Nitrile Cycloaddition

The most common and well-established method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition of an azide with a nitrile. nih.govrsc.orgresearchgate.net This approach is highly versatile and can be adapted for the synthesis of this compound. core.ac.uk

The synthesis typically begins with an N-protected L-aspartic acid derivative. The side-chain carboxylic acid is converted to a primary amide, which is then dehydrated to the corresponding nitrile. This β-cyano-L-alanine derivative then undergoes a cycloaddition reaction with an azide, often catalyzed by a Lewis acid such as zinc bromide (ZnBr₂) or a cobalt(II) complex, to form the tetrazole ring. core.ac.uknih.gov The final step involves the deprotection of the amino and carboxyl groups to yield the desired product.

| Reaction Step | Reagents and Conditions | Typical Yield (%) |

| Amide Formation | (Boc)₂O, pyridine, NH₄HCO₃ | 70-80 core.ac.uk |

| Dehydration to Nitrile | Trifluoroacetic anhydride, pyridine | 85-95 core.ac.uk |

| Cycloaddition | NaN₃, ZnBr₂, water/2-propanol | 80-90 core.ac.uk |

| Deprotection | Diethylamine, CH₂Cl₂ | 80-94 core.ac.uk |

Utilization of Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-phase peptide synthesis (SPPS) offers a powerful platform for the incorporation of unnatural amino acids like this compound into peptide chains. bibliotekanauki.pl In this method, the N-protected tetrazole-containing amino acid is coupled to a growing peptide chain anchored to a solid support. researchgate.net

Fmoc-based protection strategies are commonly employed for the α-amino group. core.ac.uksmolecule.com The tetrazole moiety itself may require protection to prevent side reactions during the coupling steps. After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). This technique allows for the efficient synthesis of peptides containing one or more this compound residues. researchgate.net

Application of Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer an efficient alternative for synthesizing tetrazole derivatives. nih.govacs.org The Ugi-tetrazole four-component reaction (UT-4CR) is a prominent example, reacting an amine, a carbonyl compound, an isocyanide, and hydrazoic acid to produce α-aminomethyl tetrazoles. nih.govacs.org

While direct synthesis of this compound via a classical Ugi reaction is not straightforward due to the specific substitution pattern, MCR strategies have been developed for the synthesis of various tetrazole-containing amino acid derivatives. sci-hub.sersc.org These reactions are often characterized by their atom economy and operational simplicity. nih.gov

Photochemical Synthesis and Photoinitiated Cycloaddition Reactions

Photochemical methods represent a modern approach to tetrazole synthesis and modification. smolecule.comnih.gov Light-induced activation of certain tetrazole precursors can generate highly reactive nitrile imine intermediates. uzh.chuc.pt These intermediates can then undergo [3+2] cycloaddition reactions with various dipolarophiles. rsc.orgrsc.orgresearchgate.net

Specifically, photoinitiated 1,3-dipolar cycloaddition between a tetrazole and dehydroalanine (B155165) has been utilized to form modified peptides. smolecule.com This type of reaction offers spatial and temporal control and can often be performed under mild, catalyst-free conditions. rsc.orgrsc.org While not a direct synthesis of the monomer itself, this photochemical strategy allows for the site-specific introduction of a tetrazolyl-containing moiety into a peptide backbone.

Stereoselective Synthesis and Chiral Control in this compound Production

Maintaining the L-stereochemistry at the α-carbon is a critical aspect of synthesizing this compound. The most common strategy to achieve this is to start with an enantiomerically pure precursor from the chiral pool, such as L-alanine or L-aspartic acid. nih.govrsc.org

The use of chiral auxiliaries is another powerful method for controlling stereochemistry during synthesis. wikipedia.orgmdpi.com A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate with high diastereoselectivity. wikipedia.org

Enzymatic synthesis also offers a highly stereoselective route to chiral amino acids. pu-toyama.ac.jp Specific enzymes can catalyze reactions with high enantioselectivity, providing access to optically pure products. For instance, opine dehydrogenase has been used for the stereoselective synthesis of opine-type secondary amine carboxylic acids. pu-toyama.ac.jp While not directly reported for this compound, enzymatic methods represent a promising avenue for future stereoselective syntheses.

Careful control of reaction conditions is also crucial to prevent racemization, especially when using strong bases or high temperatures. sci-hub.se Methods that proceed under mild conditions, such as some MCRs and photochemical reactions, are therefore advantageous for preserving stereochemical integrity. sci-hub.sersc.org

Chemical Reactivity and Derivatization Strategies for Research Probes

The chemical versatility of this compound makes it a valuable building block for developing sophisticated research tools. Its amino acid backbone and tetrazole moiety can be independently or concertedly modified to introduce reporter groups, cross-linkers, or other functionalities.

As a synthetic amino acid, this compound can be incorporated into peptide chains through standard peptide bond formation. smolecule.com This process, a type of condensation reaction, involves the reaction of the amino group of one amino acid with the carboxyl group of another, resulting in the formation of an amide linkage and the release of a water molecule. wikipedia.org

To achieve specific peptide sequences and prevent unwanted side reactions, protecting groups are essential. masterorganicchemistry.comlibretexts.org The amino group of this compound is typically protected with groups like tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). libretexts.org The carboxyl group can be protected as a methyl or benzyl (B1604629) ester. libretexts.org

Solid-phase peptide synthesis (SPPS) is a widely used method for incorporating this compound into peptides. nih.gov This technique involves attaching the C-terminal amino acid to a solid resin support and then sequentially adding Nα-protected amino acids. peptide.com Each coupling step is followed by the removal of the Nα-protecting group to allow for the next amino acid to be added. peptide.com Common coupling reagents that facilitate the formation of the peptide bond include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium-based reagents such as HBTU and HATU. libretexts.orgnih.gov

Alternatively, solution-phase synthesis can be employed, particularly for smaller peptides or specific modifications. This method involves carrying out the reactions in a solvent, and it often utilizes coupling agents like carbodiimides in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. A more recent one-pot method utilizes silylating reagents for the transient masking and activation of amino and carboxyl groups, respectively, allowing for high yields without racemization. organic-chemistry.org

Table 1: Common Protecting Groups and Coupling Reagents in Peptide Synthesis

| Category | Examples | Function | Removal Conditions |

|---|---|---|---|

| Amino Protecting Groups | Boc, Fmoc | Prevents unwanted reactions at the N-terminus. libretexts.org | Boc: Strong acid (e.g., TFA) libretexts.org Fmoc: Mild base (e.g., piperidine) libretexts.org |

| Carboxyl Protecting Groups | Methyl ester, Benzyl ester | Prevents unwanted reactions at the C-terminus. libretexts.org | Mild hydrolysis (e.g., NaOH) or catalytic hydrogenolysis for benzyl esters. libretexts.org |

| Coupling Reagents | DCC, HBTU, HATU, PyBOP | Activates the carboxyl group to facilitate peptide bond formation. libretexts.orgnih.gov | Consumed during the reaction. |

The tetrazole ring of this compound is a key feature for its use in research probes, primarily due to its nature as a bioisostere of the carboxylic acid group. smolecule.com This mimicry allows it to interact with biological targets, such as enzymes, in a similar manner to natural amino acids.

The tetrazole ring itself can undergo several chemical transformations:

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions. smolecule.com Notably, photoinitiated 1,3-dipolar cycloadditions have been utilized to react with dehydroalanines under UV light, forming modified peptides with unique structural properties. smolecule.com This "photoclick chemistry" allows for spatiotemporal control over the modification of proteins containing tetrazole-alkene pairs. nih.gov

Substitution Reactions: The nitrogen atoms of the tetrazole ring can act as sites for substitution reactions, allowing for the attachment of various functional groups.

Coordination with Metal Ions: Tetrazoles have good coordination properties and can form stable complexes with various metal ions. mdpi.com This property can be exploited in the design of probes for metal sensing or for creating metallopeptides with specific catalytic or structural roles.

The photochemical reactivity of tetrazoles is particularly significant. mdpi.com Photolysis can lead to the cleavage of the tetrazole ring, generating a variety of photoproducts. mdpi.com While this can be a complex process, it also offers a pathway for creating reactive intermediates, such as nitrile imines, which can then be used in selective bioconjugation reactions. nih.gov

Bioconjugation is the process of attaching a molecule, such as a fluorescent dye or a drug, to a biomolecule like a protein. The unique chemical handles of unnatural amino acids, including this compound, are instrumental for site-selective modifications. nih.gov

Strategies for the functionalization of this compound for bioconjugation and labeling often leverage the reactivity of both the amino acid backbone and the tetrazole ring.

Labeling via the Amino Group: The primary amine of the alanine backbone can be a target for labeling. However, to achieve site-specificity within a larger peptide or protein, this approach requires that other amine groups (like those on lysine (B10760008) residues) are protected or that the N-terminal amine is specifically targeted. nih.gov Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) are used for the derivatization of amino acids for analytical purposes. nih.govspringernature.com

Labeling via the Tetrazole Ring: The tetrazole ring offers a more unique handle for bioorthogonal labeling, meaning the reaction occurs without interfering with native biological functional groups. nih.gov As mentioned, photo-induced cycloaddition reactions with alkenes are a powerful method for attaching probes. nih.gov This strategy has been used to label proteins containing alkene-modified amino acids with tetrazole-conjugated fluorescent dyes. nih.gov

Incorporation of other Reactive Groups: A common strategy is to synthesize derivatives of this compound that already contain a reactive handle for bioconjugation. For instance, an azide or alkyne group could be incorporated into the molecule, allowing for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netbaseclick.eu These reactions are highly efficient and specific, making them ideal for labeling complex biological systems.

Table 2: Bioorthogonal Ligation Chemistries for Labeling

| Reaction | Reactive Groups | Key Features | Reference |

|---|---|---|---|

| Photo-induced Tetrazole-Alkene Cycloaddition | Tetrazole and Alkene | Spatially and temporally controlled by light; bioorthogonal. | nih.gov |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | High efficiency and specificity; requires a copper catalyst. | researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne (e.g., cyclooctyne) | Does not require a cytotoxic copper catalyst; bioorthogonal. | researchgate.net |

| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine and Strained Alkene/Alkyne | Extremely fast reaction kinetics; bioorthogonal. | nih.gov |

Structure Activity Relationship Sar and Molecular Design Principles

Conformational Analysis of 3-(2-Tetrazolyl)-L-alanine

The three-dimensional shape, or conformation, of this compound is fundamental to its interaction with biological targets. While specific conformational analysis of this compound is not extensively detailed in the provided search results, we can infer its likely conformational behavior based on studies of L-alanine and related peptidomimetics.

In peptidomimetics, which are molecules that mimic the structure of peptides, the introduction of moieties like the tetrazole ring can be used to "lock" the molecule into a specific conformation. canterbury.ac.nz For instance, 1,5-disubstituted tetrazole rings are recognized as constrained, planar mimics of the cis-amide bond in peptides. canterbury.ac.nz While this compound features a 2-substituted tetrazole, the steric and electronic properties of this ring will still play a significant role in defining the preferred spatial arrangement of the molecule. This conformational restriction can be advantageous in drug design, as it pre-organizes the molecule into a bioactive conformation, potentially leading to higher binding affinity for its target. canterbury.ac.nz

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) are crucial for experimentally determining the conformational preferences of molecules like this compound in solution. researchgate.net Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, can also provide valuable insights into the stable conformations and the energy barriers between them. mdpi.comresearchgate.net

Influence of the Tetrazole Moiety on Molecular Recognition and Binding Affinities

The tetrazole ring is a key pharmacophore in this compound, significantly influencing its ability to be recognized by and bind to biological targets. vu.edu.auresearchgate.net This influence stems from several of the tetrazole's physicochemical properties:

Bioisosterism with Carboxylic Acids: The tetrazole ring is a well-established bioisostere of the carboxylic acid group. vu.edu.aumdpi.com This means it can mimic the size, shape, and electronic properties of a carboxylate, allowing it to engage in similar non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with receptor sites. vu.edu.au This mimicry is a cornerstone of its role in molecular recognition, enabling it to bind to enzymes or receptors that normally recognize amino acids or other carboxylate-containing substrates.

Hydrogen Bonding Capability: The nitrogen atoms of the tetrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules. researchgate.netuvic.ca The specific pattern of hydrogen bonding will depend on the protonation state of the tetrazole, which is influenced by its pKa and the local microenvironment of the binding site.

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid group, which can be an advantage in drug design. mdpi.com

The importance of the tetrazole moiety has been demonstrated in studies of various tetrazole-containing compounds. For example, in the context of HIV-1 reverse transcriptase inhibitors, the tetrazole ring's conformational and electronic contributions to binding were explored, and its replacement with other heterocyclic groups led to changes in activity and selectivity. nih.gov Similarly, in inhibitors of protein tyrosine phosphatase 1B (PTP1B), the tetrazolyl moiety was shown to occupy the active site and form key binding interactions, with its inhibitory activity being comparable to its dicarboxylic acid analog. mdpi.com

Design Principles for Modulating Biological Interactions through Structural Variation

Modifying the structure of this compound is a rational approach to alter its biological interactions and fine-tune its activity. Key design principles involve:

Substitution on the Tetrazole Ring: Introducing substituents at other positions on the tetrazole ring can modulate its electronic properties, steric profile, and hydrogen bonding capacity. This can lead to improved binding affinity or selectivity for a particular biological target.

Modification of the Alanine (B10760859) Backbone: Alterations to the L-alanine portion of the molecule, such as changing the stereochemistry to D-alanine or introducing substituents on the α-carbon, can significantly impact how the molecule fits into a binding site. canterbury.ac.nz

Bioisosteric Replacement: While the tetrazole is itself a bioisostere, it can be replaced by other groups to probe the specific requirements of a binding pocket. u-tokyo.ac.jp Investigating different heterocyclic rings or acyclic groups can help to understand the relative importance of the tetrazole's acidic and steric properties for biological activity. nih.gov

Conformational Constraint: Introducing additional structural elements that further restrict the conformational freedom of the molecule can lead to more potent and selective compounds. This can be achieved by incorporating the molecule into a larger cyclic structure or by introducing bulky groups that limit bond rotation. canterbury.ac.nz

The table below summarizes some potential structural modifications and their expected impact on biological interactions.

| Structural Modification | Rationale | Potential Impact on Biological Interactions |

| Substitution on the Tetrazole Ring | Modulate electronics and sterics | Alter hydrogen bonding patterns, enhance π-stacking, improve binding affinity |

| Change in Stereochemistry (L- to D-alanine) | Probe chiral recognition at the binding site | Potentially abolish or enhance activity depending on the target's stereoselectivity |

| α-Carbon Substitution | Introduce new interaction points | Create additional van der Waals or hydrogen bonding interactions |

| Replacement of Tetrazole with other Heterocycles | Evaluate the importance of the tetrazole's specific properties | May lead to altered binding modes and selectivity profiles nih.gov |

Rational Design of this compound Analogues for Mechanistic Studies

The rational design of analogs of this compound is a powerful tool for elucidating the mechanisms of action of enzymes and for probing enzyme-ligand interactions. researchgate.net By systematically modifying the structure of the parent compound, researchers can create molecular probes that help to answer specific questions about biological processes.

One key application is in the design of enzyme inhibitors. As a mimic of a natural amino acid, this compound can be a starting point for developing inhibitors of enzymes that process amino acids, such as racemases, ligases, or transaminases. rsc.org For example, stable analogs that resemble the transition state of an enzymatic reaction can be potent inhibitors and are invaluable for structural and mechanistic studies. researchgate.net

The design of such analogs often involves:

Introducing Reactive Groups: Incorporating a reactive functional group into the molecule can lead to the formation of a covalent bond with the enzyme, allowing for the identification of active site residues through techniques like mass spectrometry. researchgate.net

Isotopic Labeling: Synthesizing analogs with stable isotopes (e.g., ¹³C, ¹⁵N) at specific positions allows for detailed mechanistic studies using NMR spectroscopy.

Varying the Linker: Modifying the length and flexibility of the linker between the tetrazole and the alanine core can help to determine the optimal geometry for binding.

The table below presents examples of rationally designed analogs and their potential applications in mechanistic studies.

| Analogue Type | Design Feature | Application in Mechanistic Studies |

| Transition-State Analogue | Mimics the geometry and electronics of the transition state | Potent enzyme inhibition, X-ray crystallography to visualize the enzyme-inhibitor complex researchgate.net |

| Mechanism-Based Inhibitor | Contains a latent reactive group activated by the enzyme | Covalent modification of the active site for residue identification researchgate.net |

| Fluorescently Labeled Analogue | Incorporation of a fluorophore | Studying binding kinetics and localization within cells |

| Photoaffinity Label | Contains a photoreactive group | Covalent labeling of the binding site upon UV irradiation |

The development of these specialized analogs, guided by principles of rational drug design and a deep understanding of enzyme mechanisms, is crucial for advancing our knowledge of the biological roles of targets of this compound and for the development of novel therapeutic agents. vu.edu.aursc.org

Biological Interactions and Mechanistic Research

Bioisosteric Mimicry of Carboxylic Acids and its Biological Implications

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a substitution that can lead to improved pharmacological properties. nih.govdrughunter.comvu.edu.au 3-(2-Tetrazolyl)-L-alanine exemplifies this principle, where the tetrazole moiety mimics the carboxylate group of natural amino acids. smolecule.com This mimicry allows it to bind to the active sites of enzymes, potentially leading to the inhibition of their activity and the disruption of biochemical pathways.

The rationale behind using a tetrazole as a carboxylic acid surrogate lies in its similar physicochemical properties. Tetrazoles have pKa values comparable to carboxylic acids, ensuring a similar ionization state at physiological pH. drughunter.com However, tetrazoles are generally more lipophilic than their carboxylate counterparts. nih.gov This increased lipophilicity can be advantageous in drug design, although it doesn't always translate to better membrane permeability. drughunter.com The delocalization of the negative charge over the five-membered ring system in the tetrazolate anion results in a different electrostatic potential and charge distribution compared to a carboxylate. nih.gov

The biological implications of this bioisosteric replacement are significant. In many instances, while the binding affinity of the tetrazole-containing analogue is similar to the parent carboxylic acid compound, the intrinsic activity can be altered. nih.gov For example, the replacement of a carboxylic acid with a tetrazole in certain compounds has led to a tenfold increase in potency. drughunter.comnih.gov This enhancement is sometimes attributed to the specific geometry of the tetrazole ring, which can optimize interactions with the target receptor. drughunter.comnih.gov Furthermore, tetrazole derivatives are often more resistant to metabolic degradation, offering a more favorable pharmacokinetic profile. globalresearchonline.net

Experimental evidence confirms that tetrazoles, like carboxylic acids, can form two-point interactions with amidines, although the resulting complex is less stable. nih.gov This ability to engage in similar non-covalent interactions is crucial for its function as a molecular mimic. The use of tetrazole as a carboxylic acid bioisostere has been a successful strategy in the development of various therapeutic agents, including angiotensin II receptor antagonists like losartan. nih.govdrughunter.com

Table 1: Comparison of Carboxylic Acid and Tetrazole Properties

| Property | Carboxylic Acid | Tetrazole |

|---|---|---|

| Acidity (pKa) | ~4.2–4.5 drughunter.com | ~4.5–4.9 drughunter.com |

| Geometry | Planar | Planar vu.edu.aucore.ac.uk |

| Lipophilicity | Lower | Higher nih.govdrughunter.com |

| Metabolic Stability | Susceptible to O-glucuronidation nih.gov | Resistant to metabolic degradation, may undergo N-glucuronidation nih.govglobalresearchonline.net |

| Hydrogen Bonding | Forms four hydrogen bonds in the plane of the O-C-O atoms core.ac.uk | Forms four orthogonal hydrogen bonds in the plane of the ring core.ac.uk |

Enzyme Inhibition and Modulation Studies

This compound and its derivatives have been investigated as potential inhibitors of Alanine (B10760859) Racemase (AlaR). mdpi.com AlaR is a crucial bacterial enzyme responsible for the racemization of L-alanine to D-alanine, an essential component of the bacterial cell wall. mdpi.comwikipedia.org The inhibition of AlaR is a promising strategy for developing new antimicrobial agents. mdpi.comijpsr.com

The rationale for investigating tetrazole-containing compounds as AlaR inhibitors stems from the bioisosteric relationship between the tetrazole group and the carboxylic acid group of alanine. rsc.org The tetrazole analogue, 5-(1-aminoethyl)tetrazole, was designed to mimic alanine and interact with the enzyme's active site. rsc.org While the monomeric form was found to be inactive against bacteria, likely due to poor uptake, oligopeptide derivatives containing a C-terminal 1-aminoethyltetrazole have shown promise. mdpi.comrsc.org These peptide-based inhibitors are designed to utilize bacterial peptide permease systems for transport into the cell, where they can then be hydrolyzed to release the active inhibitor. mdpi.com This approach is similar to that of the known AlaR inhibitor, alafosfalin. mdpi.comresearchgate.net

Studies have shown that these C-terminal 1-aminoethyltetrazole-containing oligopeptides can act as selective inhibitors, demonstrating the potential to differentiate between closely related bacteria such as Salmonella and Escherichia coli. mdpi.comresearchgate.net The mechanism of AlaR involves a PLP-stabilized carbanion intermediate, and inhibitors like this compound are thought to interfere with this process. wikipedia.org

Research has explored the role of tetrazole-containing compounds, including derivatives structurally related to this compound, as modulators of prolyl oligopeptidase (PREP). nih.govacs.org PREP is a serine protease that cleaves small proline-containing peptides and is implicated in neurodegenerative diseases through its interactions with proteins like α-synuclein. nih.govhelsinki.fi

Interestingly, studies on 4-phenylbutanoyl-aminoacyl-2(S)-tetrazolylpyrrolidines revealed that these compounds were more potent PREP inhibitors than their corresponding carboxylic acid analogues, which were only weak inhibitors. nih.govacs.org This suggests that in this context, the tetrazole ring is not merely a simple bioisostere of a carboxylic acid. researchgate.net The l-prolyl and l-alanyl aminoacyl groups in these tetrazolylpyrrolidines resulted in potent inhibitors with IC50 values of 12 nM and 129 nM, respectively. nih.govacs.org

Molecular docking studies have indicated that these tetrazole derivatives may adopt a different binding mode compared to typical PREP inhibitors. nih.govacs.org It is hypothesized that in addition to the known binding mode, a putative binding mode may exist where the tetrazole ring occupies the S3 subsite and the phenyl group is positioned at the S1 subsite. nih.gov Furthermore, all the studied 4-phenylbutanoyl-aminoacyl-2(S)-tetrazolylpyrrolidines were found to decrease α-synuclein dimerization, even those that were weak inhibitors of PREP's proteolytic activity. nih.govacs.org This highlights a potential disconnect between the inhibition of proteolytic activity and the modulation of protein-protein interactions. researchgate.net

Table 2: Inhibitory Activity of Tetrazolylpyrrolidine Derivatives against PREP

| Compound | Aminoacyl Group | IC50 (nM) |

|---|---|---|

| 1 | L-Prolyl | 12 nih.govacs.org |

| 2 | L-Alanyl | 129 nih.govacs.org |

| 3 | N-Methyl-L-alanyl | >1000 nih.gov |

Data derived from studies on 4-phenylbutanoyl-aminoacyl-2(S)-tetrazolylpyrrolidines.

The structural similarity of this compound to natural amino acids suggests its potential to interact with a variety of other amino acid-modifying enzymes. The tetrazole ring's ability to mimic a carboxylic acid group makes it a valuable tool for probing enzyme-substrate interactions. smolecule.com While specific studies on a broad range of such enzymes are not extensively detailed in the provided context, the fundamental principle of bioisosterism implies that this compound could serve as a substrate or inhibitor for enzymes that recognize L-alanine or other similar amino acids. Its use as a building block in peptide synthesis further expands the possibilities for creating novel peptide-based inhibitors for various enzymatic targets. smolecule.com

Prolyl Oligopeptidase (PREP) Modulation and Binding Modes

Protein-Ligand Binding Analysis

The binding of this compound and related tetrazole-containing ligands to proteins is governed by a combination of non-covalent interactions, with hydrogen bonding and π-stacking playing crucial roles. smolecule.comrsc.org The tetrazole ring, with its multiple nitrogen atoms, is capable of acting as both a hydrogen bond donor and acceptor. core.ac.uk

Elucidation of Binding Pockets and Molecular Recognition Sites

The tetrazole ring of this compound is a key feature in its molecular interactions, often acting as a bioisostere of a carboxylic acid. This allows it to engage in similar non-covalent interactions, such as hydrogen bonding and electrostatic interactions, within the binding pockets of enzymes and receptors. vu.edu.au The nitrogen-rich tetrazole ring can participate in hydrogen bonding as both a donor and an acceptor. researchgate.net

Research on various receptors has provided insights into the binding of tetrazole-containing compounds. For instance, in studies of the G-protein-coupled receptor GPR17, the tetrazole group of the antagonist pranlukast (B1678047) was found to interact with residues such as Arg255. nih.gov Molecular modeling of free fatty acid receptor 2 (FFA2) antagonists also highlighted the role of the tetrazole linker in binding, suggesting its interaction with specific residues within the receptor's orthosteric site. acs.org In the context of N-acetylmuramoyl-L-alanine amidases in Streptococcus pneumoniae, molecular docking has been employed to understand the binding of ligands within the active site. researchgate.net

The specific interactions of this compound itself have been explored in the context of alanine racemase (AlaR), an enzyme crucial for bacterial cell wall synthesis. The tetrazole moiety is thought to mimic the carboxylate group of D-alanine, allowing it to bind to the enzyme's active site and inhibit its function. This mimicry is a central theme in the molecular recognition of this compound and its derivatives.

Incorporation into Peptides and Proteins as Research Tools

The unique properties of this compound make it a valuable tool for studying peptide and protein structure and function.

The site-specific incorporation of unnatural amino acids (UAAs) like this compound into proteins is a powerful technique for probing and manipulating protein function. nih.gov This is typically achieved through the use of an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize a reassigned codon, often an amber stop codon (UAG). nih.govacs.org

While direct genetic encoding of this compound is not yet widely reported, the methodologies for incorporating similar UAAs are well-established. The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from archaea is a commonly used orthogonal system due to its high efficiency and orthogonality in both prokaryotic and eukaryotic cells. nih.govacs.org Researchers have successfully evolved PylRS variants to incorporate a wide array of UAAs, including those with photo-cross-linking capabilities and bio-orthogonal chemical handles. acs.orggoogle.com

For example, a polyspecific PylRS mutant has been developed to genetically encode several histidine analogues, demonstrating the adaptability of this system. nih.govacs.org Similarly, strategies for incorporating UAAs with tetrazole moieties for photoclick chemistry have been developed, showcasing the potential for genetically encoding tetrazole-containing amino acids. nih.gov The process involves introducing the orthogonal aaRS/tRNA pair and the UAA into the expression system, where the aaRS charges its cognate tRNA with the UAA, which is then delivered to the ribosome in response to the reassigned codon. google.com

Table 1: Examples of Unnatural Amino Acids Incorporated via Genetic Encoding

| Unnatural Amino Acid | Orthogonal System | Application |

|---|---|---|

| p-Azido-L-phenylalanine | Evolved TyrRS/tRNA | Photo-cross-linking |

| 3-methyl-histidine | Evolved PylRS/tRNA | Probing protein structure |

| Nɛ-acryllysine (AcrK) | Evolved PylRS/tRNA | Covalent labeling |

Impact on Peptide and Protein Conformation and Stability for Research Applications

The incorporation of this compound can significantly influence the conformation and stability of peptides and proteins. As a bioisostere for amino acids like aspartic acid or glutamic acid, its introduction can alter local electrostatic environments and hydrogen bonding networks. vu.edu.au

The tetrazole ring's aromaticity and planarity can introduce conformational constraints, potentially stabilizing secondary structures like α-helices or β-sheets. explorationpub.comuic.edu Studies on model peptides have shown that even subtle changes, such as a glycine (B1666218) to alanine substitution, can have dramatic effects on triple-helix stability and folding, highlighting the sensitivity of protein structure to amino acid composition. nih.gov The impact of a UAA on conformation is highly dependent on its location within the protein structure.

Table 2: Factors Influencing Peptide and Protein Stability

| Factor | Description | Potential Impact of this compound |

|---|---|---|

| Amino Acid Sequence | The intrinsic properties of the amino acids in the sequence. | Can alter local hydrophobicity and charge distribution. |

| pH and Net Charge | The ionization state of acidic and basic residues. | The tetrazole ring has a pKa different from carboxylic acids, altering the net charge at a given pH. |

| Chemical Degradation | Reactions like deamidation, oxidation, and hydrolysis. | The stable tetrazole ring can prevent degradation at its position. |

| Conformational Stability | The tendency to maintain a folded, active structure. | Can introduce new interactions that stabilize or destabilize local secondary structures. |

Cellular Uptake and Distribution in In Vitro and Preclinical In Vivo Models (Mechanistic Focus)

The cellular uptake and distribution of this compound are critical aspects of its biological activity, particularly in the context of drug development. As an amino acid analogue, it is likely to be recognized and transported by amino acid transporters present on cell membranes. nih.gov

Several solute carrier (SLC) families of transporters are responsible for amino acid transport, and their expression levels can vary significantly between different cell types, including cancer cells. nih.gov Transporters such as ASCT2 (SLC1A5), LAT1 (SLC7A5), and SNAT2 (SLC38A2) are often overexpressed in tumors and are key targets for drug delivery. nih.govnih.gov These transporters recognize and transport small neutral or large neutral amino acids, and the structure of this compound makes it a potential substrate for these systems.

The mechanism of uptake is likely to be an active transport process, driven by ion gradients across the cell membrane. nih.gov Once inside the cell, the distribution of this compound would depend on its subsequent metabolic fate and its ability to cross intracellular membranes. In preclinical in vivo models, the distribution to different tissues would be influenced by the expression patterns of the relevant amino acid transporters. nih.gov

Studies involving nanoparticles functionalized with amino acids have shown that targeting these transporters can enhance cellular uptake, often through endocytic pathways. nih.gov While direct studies on the cellular uptake and distribution of this compound are limited, the extensive research on amino acid transporter-mediated drug delivery provides a strong framework for understanding its likely behavior in in vitro and in vivo models. nih.govnih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Pranlukast |

| D-alanine |

| p-Azido-L-phenylalanine |

| 3-methyl-histidine |

| Nɛ-acryllysine |

| 4-(2-tetrazole)-l-phenylalanine |

| Aspartic acid |

| Glutamic acid |

| Glycine |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-(2-Tetrazolyl)-L-alanine. researchgate.netmdpi.com These studies involve optimizing the molecular geometry to find the most stable conformation and calculating various electronic descriptors.

DFT studies on related tetrazole compounds have been used to evaluate structural properties, total energy, and frontier molecular orbitals (FMOs). researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. researchgate.net The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net For instance, a smaller energy gap generally implies higher reactivity.

In studies of analogous compounds, such as those coupling amino acids with other heterocycles, DFT calculations at levels like B3LYP/6-31G(d,p) have been employed to determine the HOMO-LUMO energy gap and analyze the molecule's stability. mdpi.commdpi.com Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net These computational analyses provide a foundational understanding of the molecule's intrinsic properties, which govern its interactions.

| MEP | Molecular Electrostatic Potential | Maps charge distribution, predicting reactive sites. researchgate.net |

Molecular Dynamics Simulations of this compound and its Conjugates

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its conjugates in a simulated physiological environment over time. These simulations model the movements and interactions of atoms, providing insights into conformational flexibility and stability. nih.gov

MD simulations have been performed on various tetrazole derivatives to investigate their tendency to bind to the active sites of proteins. researchgate.net A key aspect observed in simulations of other tetrazole-containing ligands is the conformational stability of the tetrazole ring itself. For example, studies have shown that the orientation of the tetrazole ring can be influenced by the ionic strength of the simulation environment, with flipping of the ring observed under certain conditions. cresset-group.com This dynamic behavior is crucial as it can affect which nitrogen atoms in the ring are available to form hydrogen bonds or other interactions with a target protein. cresset-group.com

Molecular Docking Studies for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand when it binds to a target receptor, typically a protein. dovepress.com This method is widely used for tetrazole-containing compounds to understand their interactions with biological targets and to predict their binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). mdpi.comdovepress.com

Docking studies on related tetrazole inhibitors have provided detailed insights into their binding mechanisms. For instance, in studies with prolyl oligopeptidase, tetrazole derivatives were found to have a different binding mode compared to their nitrile analogues. nih.gov The negatively charged tetrazole ring was shown to interact with positively charged residues like Arginine (Arg) in the enzyme's active site. nih.gov This highlights the ability of the tetrazole group to act as a bioisostere for a carboxylic acid, forming key electrostatic and hydrogen bonding interactions. nih.gov

In a typical docking protocol, the 3D structure of the target protein is obtained, and a binding site is defined. The ligand, this compound, is then placed into this site in various conformations and orientations. A scoring function calculates the binding energy for each pose, and the pose with the lowest energy is considered the most likely binding mode. dovepress.comresearchgate.net Docking studies on tetrazole analogues against various targets, including those for COVID-19 and cancer, have successfully identified key amino acid interactions and predicted binding affinities (ΔG). researchgate.netdovepress.com

Table 2: Representative Findings from Molecular Docking Studies of Tetrazole Derivatives

| Target Protein | Key Interacting Residues | Predicted Binding Affinity | Reference |

|---|---|---|---|

| Anti-COVID-19 Protein | GLN, THR, HSD | -7.19 kcal/mol (ΔG) | researchgate.net |

| Prolyl Oligopeptidase | Arg643 | IC₅₀ = 12 nM | nih.gov |

| Dihydrofolate Reductase | (Not specified) | -7.8 kcal/mol | dovepress.com |

In Silico Prediction of Bioactivity and Interaction Profiles

One prominent approach is the Prediction of Activity Spectra for Substances (PASS), which predicts a broad spectrum of biological activities based on the structural formula of a compound. way2drug.com For a molecule like this compound, PASS could predict probabilities for various activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, based on the well-documented bioactivities of other tetrazole-containing structures. vu.edu.auresearchgate.net

Comprehensive in silico workflows can also predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. scielo.br For example, theoretical evaluations of tetrazole analogues have been used to assess their ADMET data against standard values. researchgate.net These predictions are vital for early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties and low potential for toxicity, thereby reducing the likelihood of failure in later development stages. vu.edu.auscielo.br The tetrazole moiety is often incorporated into drug candidates to improve metabolic stability and other ADMET characteristics compared to a carboxylic acid group. researchgate.net

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 3-(2-Tetrazolyl)-L-alanine. These techniques provide detailed information about the compound's atomic composition, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for elucidating the carbon-hydrogen framework and the environment of specific nuclei. ipb.pt For analogues of this compound, both ¹H and ¹³C NMR spectra are routinely recorded. arkat-usa.org

¹H NMR: Proton NMR provides information on the number of distinct hydrogen environments and their connectivity. For an "alanine tetrazole" analogue, specific chemical shifts (δ) have been reported, such as a doublet for the methyl protons (CH₃) and a multiplet for the alpha-hydrogen (α-CH). core.ac.uk High-resolution techniques like ultrafast Magic Angle Spinning (MAS) can be used for solid-state NMR analysis, providing well-resolved peaks for the different protons (e.g., CH₃, CH, and NH₃⁺) in the L-alanine backbone. researchgate.net

¹³C NMR: Carbon NMR is used to identify the number and type of carbon atoms. arkat-usa.org Key resonances would include those for the methyl carbon, the alpha-carbon, the carbonyl carbon of the acid group, and the carbon atom within the tetrazole ring. core.ac.uk

¹⁵N NMR: Given the four nitrogen atoms in the tetrazole ring and the amino group, ¹⁵N NMR can offer valuable insights into the electronic structure of the heterocyclic ring, although it is used less routinely. ipb.pt

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. wisc.edu For tetrazole-containing amino acids, characteristic absorption bands would confirm the presence of the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and vibrations associated with the tetrazole ring. arkat-usa.orgcore.ac.uk

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and elemental composition of a compound. researchgate.net Electron Impact Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a predictable manner, which provides structural clues. wisc.edu For this compound, MS would be used to confirm the molecular mass of 157.13 g/mol . nih.govalfa-chemistry.com

A summary of representative spectroscopic data for a closely related "alanine tetrazole" analogue is presented below. core.ac.uk

| Technique | Observed Data | Interpretation |

| IR (KBr, cm⁻¹) | 1535, 1442, 1266 | Vibrational modes associated with the tetrazole and alanine (B10760859) structure. |

| ¹H NMR (400 MHz, CDCl₃) | δ 1.49 (d, J = 6.1 Hz, 3H), 4.15 (m, 1H), 4.93 (br d, J = 6.6 Hz, 2H) | Signals corresponding to methyl (CH₃), alpha-carbon (α-CH), and methylene (B1212753) (CH₂) protons. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 21.5, 46.6, 151.3 | Resonances assigned to the methyl, alpha, and tetrazole ring carbons. |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, SFC)

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for assessing its final purity. arkat-usa.org

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile compounds. sepscience.com In the context of tetrazole amino acids, HPLC analysis is employed to determine the yield and purity of the synthesized product. nih.gov The method involves passing the sample through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. sepscience.com

Supercritical Fluid Chromatography (SFC): SFC is a form of normal phase chromatography that has gained prominence as a powerful and environmentally friendly alternative to HPLC. scispace.comuliege.be It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. sepscience.comlabtorg.kz SFC is particularly well-suited for the analysis and purification of low to moderate molecular weight, thermally labile molecules, and for the separation of chiral compounds. scispace.com Given the chiral nature of L-amino acids, SFC is an advantageous technique for separating enantiomers and ensuring the stereochemical purity of this compound. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional liquid chromatography. sepscience.com

| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Primary Mobile Phase | Organic Solvents (e.g., Acetonitrile, Methanol), Water, Buffers | Supercritical Carbon Dioxide (CO₂) |

| Key Advantages | High selectivity due to a wide variety of mobile and stationary phases. scispace.com | Fast analysis, reduced organic solvent consumption, ideal for chiral separations. sepscience.comscispace.com |

| Typical Applications | Purity analysis, quantification, preparative purification. sepscience.comnih.gov | Chiral separations, purification of thermally labile compounds, achiral purifications. scispace.com |

Thin-Layer Chromatography (TLC) is also commonly used as a simple and rapid method to monitor the progress of chemical reactions during the synthesis of tetrazole-containing amino acids. arkat-usa.orgcore.ac.uk

Advanced Analytical Approaches for Studying Interactions with Biomolecules

The unique properties of this compound, particularly its function as a bioisostere of natural amino acids, make it a valuable tool in chemical biology for probing biological systems. smolecule.com Advanced analytical methods are employed to study its interactions with biomolecules like proteins and enzymes.

One of the key applications is its use as a noncanonical amino acid (ncAA) that can be site-specifically incorporated into proteins using genetic code expansion techniques. nih.govacs.org This allows for the introduction of a unique chemical moiety—the tetrazole ring—into a protein of interest.

Photochemical Cross-linking: Tetrazole-containing amino acids can be designed as photo-cross-linkers. nih.govacs.org In this approach, the tetrazole group remains chemically inert under normal physiological conditions. acs.org However, upon irradiation with UV light, it becomes highly reactive and can form a covalent bond with nearby molecules, such as interacting proteins or ligands. nih.govacs.org Subsequent analysis, often involving mass spectrometry-based proteomics, can identify the cross-linked partners, thereby mapping the interfaces of protein-protein or ligand-receptor interactions with high precision. nih.gov This "targeted photo-crosslinking" provides direct evidence of molecular proximity within a biological complex. acs.org

Enzyme Interaction Probes: The tetrazole ring can act as a bioisostere of a carboxylic acid group. smolecule.com This mimicry allows this compound to serve as a probe for studying enzyme active sites that normally bind to acidic amino acids like aspartic acid or glutamic acid. smolecule.com Analytical techniques such as X-ray crystallography or advanced NMR methods can be used to characterize the binding of the tetrazole-containing analogue within an enzyme's active site, providing insights into the specific molecular interactions that govern substrate recognition and catalysis.

Advanced Research Applications in Chemical Biology and Materials Science

Development as Probes for Mapping Biological Interactions (e.g., Ligand-Receptor, Protein-Protein)

The site-specific incorporation of noncanonical amino acids (ncAAs) into proteins through genetic code expansion (GCE) has become a powerful tool for elucidating complex biological processes. nih.govacs.org 3-(2-Tetrazolyl)-L-alanine is a valuable candidate for such applications due to the unique properties of its tetrazole ring, which can act as a subtle yet effective probe.

The tetrazole group is an effective mimic of a carboxylate anion, allowing it to participate in similar non-covalent interactions, such as hydrogen bonding and salt bridges, that are critical for molecular recognition at enzyme active sites and receptor binding pockets. smolecule.com By replacing a key carboxylic acid-containing residue (like aspartic or glutamic acid) with this compound, researchers can study the specific contributions of that residue to a biological interaction. The tetrazole moiety can enhance binding affinity to target proteins compared to traditional carboxylic acid-containing compounds, making it a valuable tool for modulating and studying protein interactions. smolecule.com

Furthermore, tetrazole derivatives can be used as photo-cross-linkers. While not inherently photoreactive, the tetrazole ring can be functionalized or used in concert with other groups to become photoactivatable. acs.org For instance, genetically encoded tetrazole-containing amino acids can be placed at specific sites within a protein. Upon photoactivation, they form highly reactive species that covalently bond to nearby interacting partners, including other proteins or ligands. acs.orgacs.org This "targeted photo-cross-linking" allows for the precise mapping of binding interfaces and the identification of transient or weak protein-protein interactions in their native cellular environment. acs.org

Table 1: Features of this compound as a Biological Probe

| Feature | Description | Application in Probing Interactions |

|---|---|---|

| Carboxylic Acid Bioisostere | The tetrazole ring mimics the size, acidity (pKa ≈ 4.5-5), and hydrogen bonding capabilities of a carboxylate group. smolecule.com | Enables substitution of native acidic residues (Asp, Glu) to probe their role in ligand binding or enzymatic catalysis with minimal structural perturbation. |

| Enhanced Binding Affinity | The delocalized aromatic system and multiple nitrogen atoms of the tetrazole ring can lead to more favorable interactions (e.g., π-stacking, hydrogen bonds) with protein targets compared to a simple carboxylate. smolecule.com | Useful for creating higher-affinity binders to study receptor activation or enzyme inhibition. |

| Metabolic Stability | The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid group. | Probes containing this amino acid have a longer half-life in biological systems, allowing for extended study of interactions. |

| Photo-Cross-Linking Potential | Can be functionalized or used as a platform to create photoactivatable probes for covalently trapping interacting molecules. acs.org | Allows for the mapping of protein-protein or protein-ligand binding sites with high spatial and temporal resolution. |

Utilization in the Design of Peptidomimetics and Conformationally Constrained Scaffolds

Peptides are crucial signaling molecules but are often poor drug candidates due to their rapid degradation by proteases and lack of oral bioavailability. Peptidomimetics are designed to overcome these limitations by mimicking the structure and function of native peptides while possessing improved drug-like properties. This compound is an important building block in this field. smolecule.com

Incorporating this noncanonical amino acid into a peptide sequence serves multiple purposes. Firstly, as a bioisostere for aspartic or glutamic acid, it can maintain or even enhance the desired biological activity. Secondly, the presence of the unnatural side chain and the tetrazole ring can introduce significant steric hindrance, making the adjacent peptide bonds resistant to cleavage by proteases. This enhances the metabolic stability and duration of action of the resulting peptidomimetic.

Moreover, the bulky and rigid nature of the tetrazole-containing side chain can impose conformational constraints on the peptide backbone. This restriction of rotational freedom can lock the peptide into a specific bioactive conformation, which often leads to increased potency and selectivity for its target receptor. By strategically placing this compound within a peptide sequence, chemists can design constrained scaffolds and turns that mimic the secondary structures crucial for biological recognition.

Table 2: Comparison of a Native Peptide vs. a Peptidomimetic with this compound

| Property | Native Peptide (e.g., with Aspartic Acid) | Peptidomimetic (with this compound) |

|---|---|---|

| Side Chain | -CH₂-COOH | -CH₂-(2H-tetrazol-2-yl) |

| Conformation | Highly flexible, multiple conformations in solution. | Conformationally restricted due to the bulky, planar tetrazole ring. |

| Proteolytic Stability | Susceptible to degradation by proteases. | Increased resistance to enzymatic cleavage. |

| Binding Affinity | Standard affinity based on native interactions. | Potentially enhanced due to additional interactions from the tetrazole ring. smolecule.com |

| Target Selectivity | May bind to multiple related targets due to flexibility. | Can be higher due to pre-organization into a single bioactive conformation. |

Exploration in Biosensing and Bioimaging Research

The development of advanced biosensors and bioimaging agents often relies on the ability to site-specifically label proteins with reporter molecules like fluorophores. This compound is emerging as a tool in this area, primarily through its application in bioorthogonal chemistry. nih.gov

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. One such reaction is the light-induced tetrazole-alkene 1,3-dipolar cycloaddition, a form of "photoclick chemistry". nih.gov In this strategy, this compound can be genetically incorporated into a protein of interest. This places a tetrazole group at a precise location on the protein's surface. Subsequently, a probe molecule carrying an alkene group (e.g., a fluorescent dye) is introduced. The reaction is triggered only upon irradiation with light of a specific wavelength, leading to the covalent attachment of the probe to the protein. This method provides exceptional control over the timing and location of protein labeling, which is highly advantageous for live-cell imaging and tracking dynamic processes.

Beyond its role as a chemical handle, the tetrazole moiety itself can be part of a sensing mechanism. Its ability to coordinate with metal ions or participate in specific hydrogen-bonding networks means that a protein-based biosensor containing this compound could be designed to produce a detectable signal (e.g., a change in fluorescence) upon binding to a target analyte.

Table 3: Strategies for Using this compound in Biosensing and Bioimaging

| Strategy | Mechanism | Application |

|---|---|---|

| Bioorthogonal Labeling | The tetrazole serves as a bioorthogonal handle for photo-inducible click chemistry with an alkene-modified probe. nih.gov | Site-specific attachment of fluorophores, biotin (B1667282) tags, or other reporters for live-cell imaging, pull-down assays, and fluorescence resonance energy transfer (FRET) studies. |

| Analyte-Induced Signal Change | The tetrazole ring acts as a recognition element. Binding of a target analyte (e.g., metal ion, small molecule) to the tetrazole or a nearby site causes a conformational change that activates a reporter. | Development of protein-based biosensors where the presence of a specific analyte modulates an optical or electrochemical signal. |

| Environmental Sensing | The electronic properties of the tetrazole ring can be sensitive to the local microenvironment (e.g., polarity, pH). | Incorporation into proteins to create fluorescent probes that report on changes in the local cellular environment. |

Potential in Advanced Material Science and Functional Materials Development

The applications of this compound extend beyond biology into the realm of materials science. The unique chemical properties of the tetrazole ring make it an attractive component for designing novel functional materials. smolecule.com

Tetrazole-containing compounds are known for their high nitrogen content, a property sought after in the development of high-energy materials. While this is one potential avenue, the more immediate applications lie in creating functional polymers and coordination polymers. This compound can be used as a monomer or as a functional side group appended to a polymer backbone.

The tetrazole ring can act as a ligand, coordinating with various metal ions to form metal-organic frameworks (MOFs) or coordination polymers. These materials can have tailored properties such as porosity, catalytic activity, or luminescence, with potential uses in gas storage, separation, and sensing. The chirality of the L-alanine backbone could be used to introduce asymmetry into these materials, which is valuable for enantioselective catalysis or separations.

Furthermore, the ability of the tetrazole ring to participate in various chemical reactions, including cycloadditions and substitutions, allows for the post-synthesis modification of materials. A polymer containing this compound could be cross-linked or functionalized with other molecules to fine-tune its physical or chemical properties, such as thermal stability, solubility, or surface energy.

Table 4: Potential Roles of this compound in Materials Science

| Material Type | Role of this compound | Potential Properties and Applications |

|---|---|---|

| Functional Polymers | Serves as a functional monomer or a side-chain modification. | Enhanced thermal stability, specific binding capabilities, platforms for further chemical modification. |

| Metal-Organic Frameworks (MOFs) | The tetrazole ring acts as a coordinating ligand for metal centers. The chiral backbone introduces asymmetry. | Porous materials for chiral separations, asymmetric catalysis, and gas storage. |

| High-Energy Materials | Contributes a high nitrogen content to the material's structure. | Development of materials with high energy density (use in this specific amino acid form is speculative but based on general tetrazole properties). |

| Biomaterials | Component of peptide-polymer conjugates. | Materials with improved biocompatibility and specific cell-binding properties for tissue engineering or drug delivery. |

Future Research Directions and Emerging Avenues

Integration with High-Throughput Screening Platforms for Mechanistic Discovery

The integration of 3-(2-Tetrazolyl)-L-alanine and its derivatives into high-throughput screening (HTS) platforms presents a powerful strategy for uncovering novel biological activities and elucidating their mechanisms of action. umich.edu HTS allows for the rapid testing of large compound libraries against specific biological targets, such as enzymes or cellular pathways. nih.govplos.org By incorporating tetrazole-containing amino acids into these libraries, researchers can systematically probe their effects on a wide range of biological processes.

For instance, HTS can be employed to identify novel enzyme inhibitors. The tetrazole ring of this compound can act as a bioisostere for the carboxylic acid group of natural amino acids, potentially enabling it to bind to the active sites of enzymes and modulate their activity. HTS assays can be designed to measure the inhibition of specific enzymes, such as alanine (B10760859) racemase, which is crucial for bacterial cell wall synthesis. plos.org This approach could lead to the discovery of new antimicrobial agents. vu.edu.au

Furthermore, high-content screening (HCS), a sophisticated form of HTS that utilizes automated microscopy and fluorescent probes, can provide detailed information on the cellular effects of these compounds. umich.edu This can help to identify compounds that induce specific phenotypic changes, such as inhibiting cancer cell proliferation or modulating immune responses. umich.edu

Exploration of Novel Reaction Chemistries for Derivatization and Functionalization

Expanding the chemical toolbox for modifying this compound is crucial for generating a diverse range of molecular probes and drug candidates. Future research will likely focus on developing novel and efficient reaction chemistries for its derivatization and functionalization.

The tetrazole ring itself offers opportunities for various chemical transformations, including substitution and cycloaddition reactions. smolecule.com For example, photoinitiated 1,3-dipolar cycloadditions between tetrazoles and alkenes, such as dehydroalanines, can be used to create fluorescent pyrazoline products, which have applications in bioimaging. rsc.org This light-controllable reaction is fast, efficient, and compatible with biological systems. rsc.org

Furthermore, the amino and carboxylic acid functionalities of the L-alanine backbone provide handles for standard peptide synthesis and other conjugation chemistries. smolecule.com Researchers are exploring multicomponent reactions, such as the Ugi-tetrazole reaction, to rapidly generate libraries of complex tetrazole-containing peptidomimetics. mdpi.combeilstein-journals.org These reactions offer high atom economy and efficiency, allowing for the creation of diverse molecular structures from simple starting materials. beilstein-journals.org The development of new catalysts and reaction conditions will further enhance the versatility of these synthetic approaches. vu.edu.au

Advanced Computational Modeling for Predictive Design of Next-Generation Probes

Advanced computational modeling techniques are becoming indispensable tools for the rational design of novel molecules with desired properties. In the context of this compound, computational approaches can be used to predict the binding affinity of its derivatives to specific biological targets, guide the design of more potent and selective probes, and understand their structure-activity relationships. vu.edu.auru.nl

Methods such as Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of these compounds, helping to rationalize their chemical behavior. researchgate.net Molecular docking simulations can predict how tetrazole-containing molecules will interact with the binding sites of proteins, allowing for the in-silico screening of virtual compound libraries. researchgate.net This can help prioritize the synthesis of compounds with the highest predicted activity.

Moreover, computational models can be used to predict the pharmacokinetic properties of these molecules, such as their absorption, distribution, metabolism, and excretion (ADME). vu.edu.au This information is critical for designing drug candidates with improved bioavailability and reduced toxicity. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and optimization of next-generation probes based on the this compound scaffold.

Expanding the Scope of Biological Systems and Targets for Mechanistic Study

While initial research has explored the potential of this compound in areas like antimicrobial and anticancer research, there is a vast and largely unexplored landscape of other biological systems and targets where this compound and its derivatives could prove valuable. vu.edu.au Future investigations should aim to broaden the scope of its application to new therapeutic areas and biological questions.

The ability of the tetrazole group to mimic a carboxylic acid suggests its potential as a probe for a wide range of proteins that interact with amino acids. smolecule.com This includes enzymes involved in metabolism, signaling pathways, and protein-protein interactions. google.com For instance, tetrazole-containing compounds could be designed to target histone deacetylases (HDACs), which are implicated in cancer and other diseases. mdpi.com